1-Amino-2-(2-fluorophenyl)propan-2-ol
Description
The compound 1-Amino-2-(2-fluorophenyl)propan-2-ol is a distinct chemical entity characterized by its specific arrangement of functional groups: a primary amine, a tertiary alcohol, and a fluorinated phenyl ring attached to a propane (B168953) backbone. evitachem.com As a chiral molecule, it exists as different stereoisomers, with each potentially exhibiting unique biological and chemical properties. evitachem.com This structure places it within the important class of fluorinated amino alcohols, molecules that are of significant interest in various fields of chemical science. Its potential utility lies in its role as a specialized building block for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The presence of the fluorine atom, in particular, can impart unique properties to molecules that incorporate this scaffold.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-(2-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMQZVBLCOCGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734464 | |
| Record name | 1-Amino-2-(2-fluorophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133562-29-5 | |
| Record name | α-(Aminomethyl)-2-fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133562-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-(2-fluorophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Amino 2 2 Fluorophenyl Propan 2 Ol and Analogues
Retrosynthetic Analysis Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For a vicinal amino alcohol like 1-Amino-2-(2-fluorophenyl)propan-2-ol, several disconnections can be envisioned.
A primary disconnection strategy involves breaking the carbon-nitrogen bond, suggesting a synthesis from a precursor already containing the hydroxyl group. This leads to an α-amino ketone or an epoxide intermediate. Another key disconnection is at the carbon-carbon bond between the phenyl ring and the propanol (B110389) backbone, which could originate from a Grignard-type reaction with a suitable fluorinated aromatic compound.
A plausible retrosynthetic pathway for this compound could start from 2-fluorobenzaldehyde and a nitroalkane. The key bond formations to consider are the C-N bond and the C-C bond adjacent to the stereocenter.
Key Retrosynthetic Disconnections:
| Disconnection Bond | Precursor 1 | Precursor 2 | Synthetic Strategy |
| C-N | 2-(2-fluorophenyl)-1-nitropropan-2-ol | - | Reduction of nitro group |
| C-C (adjacent to OH) | 2-fluorophenyl magnesium bromide | 1-aminopropan-2-one | Grignard reaction |
| C-O and C-N | 1-(2-fluorophenyl)prop-1-ene oxide | Ammonia | Epoxide ring-opening |
Classical Synthetic Routes to Fluorinated Amino Alcohols
Traditional methods for the synthesis of amino alcohols have been adapted for the preparation of their fluorinated analogues. These routes often involve multiple steps and may not offer high stereoselectivity without the use of chiral auxiliaries.
Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of synthesizing this compound, a potential precursor would be an α-hydroxy ketone, specifically 1-hydroxy-1-(2-fluorophenyl)propan-2-one. This intermediate could undergo reaction with ammonia or an ammonia equivalent to form an imine, which is then reduced in situ to the desired amino alcohol.
A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol has been achieved through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst researchgate.net. A similar strategy could be applied to the fluorinated analogue.
The ring-opening of epoxides with nitrogen nucleophiles is a classic and direct method for the synthesis of β-amino alcohols. For the synthesis of this compound, a key intermediate would be 2-(2-fluorophenyl)-2-methyloxirane. The reaction of this epoxide with ammonia would lead to the desired product.
The regioselectivity of the epoxide opening is a critical factor. In general, under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon atom. However, the presence of the phenyl ring can influence the regioselectivity. The synthesis of chiral 1-amino-2-propanol has been demonstrated through the ring-opening of chiral epoxypropane with trifluoroacetamide followed by hydrolysis patsnap.com. This two-step process offers a route to enantiomerically pure amino alcohols. A similar approach using a fluorinated phenyl-substituted epoxide could be envisioned.
Complex organic molecules are often constructed through multi-step synthetic sequences. The synthesis of this compound can be approached through a sequence involving the construction of the carbon skeleton followed by the introduction of the amino and hydroxyl functionalities.
One potential multi-step route begins with 2-fluorobenzaldehyde. A Grignard reaction with a suitable two-carbon nucleophile, such as vinylmagnesium bromide, would yield an allylic alcohol. Subsequent epoxidation of the double bond followed by ring-opening with an amine nucleophile would provide the target amino alcohol. Alternatively, a Henry reaction between 2-fluorobenzaldehyde and nitroethane would yield a nitroalkene, which can be further elaborated to the desired product. Multi-step strategies are common for the synthesis of phenylpropanolamines and their analogues, often involving protection and deprotection steps to manage the reactivity of the functional groups researchgate.net.
Modern Asymmetric Synthesis Approaches
The development of asymmetric synthesis has been crucial for obtaining enantiomerically pure pharmaceuticals. Chiral catalysts play a pivotal role in these methodologies, enabling the selective formation of one enantiomer over the other.
The enantioselective synthesis of chiral amino alcohols can be achieved using various catalytic systems. Chiral ligands complexed with metals can catalyze reactions such as asymmetric hydrogenation, aminohydroxylation, or the addition of organometallic reagents to carbonyl compounds.
For the synthesis of this compound, an asymmetric transfer hydrogenation of a corresponding α-amino ketone precursor using a chiral catalyst would be a viable approach. Chiral BINOL-derived phosphoric acids have been shown to be effective catalysts for the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals, which can then be converted to chiral 1,2-amino alcohols researchgate.net. The use of chiral aldehyde catalysis also provides a powerful tool for the asymmetric functionalization of amino acid derivatives frontiersin.orgnih.gov.
The synthesis of fluorinated amino acids and their derivatives often involves chiral catalysis to ensure the desired stereochemistry evitachem.com. These methods offer high levels of enantioselectivity and are often more efficient than classical resolution techniques.
Representative Catalytic Systems for Asymmetric Amino Alcohol Synthesis:
| Catalyst Type | Reaction | Substrate Type | Reference |
| Chiral Phosphoric Acid | Domino [4+2] heteroannulation | Arylglyoxals and 2-(arylamino)ethan-1-ols | researchgate.net |
| Chiral BINOL Aldehyde | Mannich reaction | Amino acids | frontiersin.orgnih.gov |
| Lipase | Kinetic resolution | Racemic β-amino carboxylic esters | semanticscholar.org |
Biocatalytic Strategies for Chiral Amino Alcohol Derivatives
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. nih.govnih.govrsc.org Enzymes offer several advantages, including high enantioselectivity and regioselectivity, mild reaction conditions, and the potential for process optimization through protein engineering. nih.govnih.gov
The regioselectivity of enzymatic reactions is a key advantage in the synthesis of complex molecules with multiple functional groups. nih.govnih.gov Engineered enzymatic cascades have been developed to convert diols to amino alcohols with high selectivity. ornl.govrsc.org For example, a two-enzyme cascade has been characterized that selectively converts C4–C7 diols to the corresponding amino alcohols in an aqueous environment at room temperature and pressure. ornl.govrsc.org By engineering the rate-limiting enzyme and optimizing reaction conditions, a nearly 30-fold increase in amino alcohol production was achieved with 99% selectivity. ornl.govrsc.org
Furthermore, dual catalytic strategies combining photocatalysis and copper catalysis have been developed for the regioselective amino-functionalization of allyl alcohols. nih.gov This approach allows for the incorporation of an amine and another nucleophile onto the allyl alcohol scaffold. nih.gov
| Biocatalytic Strategy | Substrate | Product | Key Feature | Reference |
| Two-enzyme cascade | C4–C7 diols | Amino alcohols | 99% selectivity | ornl.govrsc.org |
| Dual catalytic (Ir/Cu) | Allyl alcohols | Amino-functionalized alcohols | Regioselective | nih.gov |
This table illustrates the high selectivity achievable through enzyme-mediated and dual catalytic regioselective transformations.
A particularly elegant biocatalytic approach to chiral 1,2-amino alcohols involves the stereoselective hydroxyazidation of alkenes. cell.comnih.gov This method provides direct access to 1,2-azidoalcohols, which are immediate precursors to the target amino alcohols. A dual-enzyme cascade has been designed that combines a styrene monooxygenase (SMO) for the asymmetric epoxidation of an alkene with a halohydrin dehalogenase (HHDH) for the regioselective ring-opening of the resulting epoxide with an azide (B81097) nucleophile. cell.comnih.gov
The regioselectivity of the ring-opening step can be controlled by selecting an appropriate HHDH enzyme. researchgate.netresearchgate.net This regiodivergent strategy allows for the synthesis of a wide variety of enantiomerically pure 1,2-azidoalcohols. cell.comnih.gov The process is characterized by its high efficiency, broad substrate scope, and mild reaction conditions. cell.com
| Enzymatic Cascade | Alkene Substrate | Product | Enantiomeric Excess (ee) | Reference |
| SMO and HHDH | Styrene | (R)-2-azido-1-phenylethanol | >99% | researchgate.net |
| SMO and HHDH | Styrene | (S)-2-azido-1-phenylethanol | >99% | researchgate.net |
This table demonstrates the exceptional stereocontrol achieved in the biocatalytic hydroxyazidation of alkenes.
Chiral Resolution Techniques for Enantiomer Separation
When a chemical synthesis produces a racemic mixture of enantiomers, a chiral resolution step is necessary to isolate the desired stereoisomer. wikipedia.org Common methods for chiral resolution include the formation of diastereomeric salts and chiral chromatography. wikipedia.orglibretexts.org
The formation of diastereomeric salts involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by techniques such as crystallization. wikipedia.orglibretexts.org Chiral acids like (+)-tartaric acid and (-)-mandelic acid are often used to resolve racemic bases, while chiral bases such as brucine and strychnine can be used to resolve racemic acids. libretexts.org
Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful technique for both analytical and preparative-scale separation of enantiomers. nih.gov For example, a vicinal N-benzoylamino alcohol with axial chirality has been successfully resolved using a Chiralpak® IA column, affording both enantiomers with >99% ee. nih.gov The choice of the mobile phase is crucial for achieving good separation. nih.gov
| Resolution Technique | Compound Type | Chiral Agent/Stationary Phase | Outcome | Reference |
| Diastereomeric salt formation | Racemic acid | Chiral base (e.g., brucine) | Separation of enantiomers | libretexts.org |
| Diastereomeric salt formation | Racemic base | Chiral acid (e.g., (+)-tartaric acid) | Separation of enantiomers | libretexts.org |
| Chiral HPLC | Vicinal N-benzoylamino alcohol | Chiralpak® IA | >99% ee for both enantiomers | nih.gov |
This table provides an overview of common chiral resolution techniques and their applications.
Diastereomeric Salt Formation with Chiral Acids
One of the most established and widely used methods for separating the enantiomers of a racemic mixture is through classical resolution by diastereomeric salt formation. wikipedia.orglibretexts.org This technique is particularly applicable to racemic amines, such as this compound, which can react with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.orgpharmtech.com
The fundamental principle of this method lies in the different physical properties of diastereomers. Unlike enantiomers, which have identical solubility, melting points, and boiling points, diastereomers possess distinct physical characteristics. libretexts.orgpharmtech.com This difference allows for their separation through conventional techniques, most commonly fractional crystallization. wikipedia.org
The process involves the following steps:
Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid, in a suitable solvent. This reaction produces a mixture of two diastereomeric salts.
Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution under controlled conditions, while the other remains dissolved. rsc.org
Separation: The crystallized salt is separated from the solution by filtration.
Liberation: The pure enantiomer of the amine is recovered by treating the separated diastereomeric salt with a base to break the salt and remove the chiral resolving agent. wikipedia.org
The choice of the chiral resolving agent and the solvent is crucial for the success of the resolution. A variety of chiral acids are commercially available and have been successfully employed for the resolution of chiral amines. The selection often requires empirical screening to find the combination that provides the best separation. wikipedia.org
Table 1: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Chemical Class |
| (+)-Tartaric Acid | Dicarboxylic Acid |
| (-)-Mandelic Acid | α-Hydroxy Acid |
| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid |
| (-)-Malic Acid | Dicarboxylic Acid |
| Brucine | Alkaloid (Base) |
| (+)-Cinchotoxine | Alkaloid (Base) |
This table summarizes common chiral acids used as resolving agents for chiral amines. wikipedia.orglibretexts.org
For instance, in the synthesis of the drug duloxetine, a racemic alcohol is resolved by forming a diastereomeric salt with optically active (S)-mandelic acid. The (S)-alcohol enantiomer forms an insoluble salt that can be filtered off, while the (R)-alcohol remains in solution. wikipedia.org Similarly, naturally occurring chiral bases like brucine and quinine, or synthetic chiral acids like (+)-tartaric acid, are frequently used to resolve racemic compounds. libretexts.org
Chemoenzymatic Synthesis Pathways
Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative for producing enantiomerically pure compounds. nih.gov These methods utilize enzymes, either as isolated proteins or within whole cells, to catalyze key stereoselective transformations, offering high efficiency and selectivity under mild reaction conditions. nih.gov For the synthesis of chiral amino alcohols and their analogues, several classes of enzymes are particularly relevant.
Key Enzymatic Approaches:
Transaminases (TAs) or Aminotransferases (ATAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov A potential pathway for a 1-amino-2-arylpropan-2-ol analogue could involve the asymmetric amination of a corresponding α-hydroxy ketone precursor. The high stereoselectivity of transaminases makes them ideal for establishing the desired chirality at the amino-bearing carbon. nih.gov
Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of a ketone using ammonia as the amine source and a cofactor like NAD(P)H. nih.govacs.org Engineered AmDHs have been successfully used to synthesize (S)-configured vicinal amino alcohols from α-hydroxy ketones with excellent conversions and enantiomeric excess (>99% ee). acs.org
The development of these enzymatic routes often involves protein engineering to tailor the enzymes for specific, non-natural substrates and to enhance their stability and activity under process conditions. nih.gov
Table 2: Enzymatic Strategies for Chiral Amino Alcohol Synthesis
| Enzyme Class | Reaction Type | Substrate Type | Key Advantage |
| Transaminase (TA/ATA) | Asymmetric Amination | Prochiral Ketone | High stereoselectivity |
| Amine Dehydrogenase (AmDH) | Reductive Amination | α-Hydroxy Ketone | Direct amination with ammonia acs.org |
| Alcohol Dehydrogenase (ADH) | Oxidation/Reduction | Alcohol/Ketone | Generation of ketone precursors acs.org |
| Multi-Enzyme Systems | Cascade Reaction | Simple Precursors | High atom economy, reduced waste nih.govacs.org |
This table outlines various enzymatic approaches applicable to the synthesis of chiral amino alcohols.
Solvent Engineering and Reaction Condition Optimization in Synthesis
The optimization of reaction conditions is a critical aspect of developing any synthetic process, aiming to maximize yield, purity, and stereoselectivity while ensuring the process is efficient and scalable. nih.gov For the synthesis of chiral compounds like this compound, factors such as solvent, temperature, pH, and catalyst loading can have a profound impact on the reaction outcome.
Solvent Engineering: The choice of solvent can influence a reaction in several ways. It can affect the solubility of reactants and reagents, the stability of the catalyst, and the transition state energies of competing reaction pathways, thereby influencing both reaction rate and selectivity. In biocatalytic reactions, the presence of organic co-solvents can be crucial for dissolving hydrophobic substrates. For example, in a transaminase-catalyzed reaction for the synthesis of a chiral amine, dimethylsulfoxide (DMSO) was identified as an effective co-solvent. researchgate.net In other cases, changing the solvent has been shown to alter the diastereomeric ratio of products in asymmetric aldol reactions. researchgate.net
Reaction Condition Optimization: A systematic approach, such as "one factor at a time" (OFAT) or a Design of Experiments (DoE) methodology, is often employed to identify the optimal set of reaction conditions. nih.gov Parameters that are typically optimized include:
Temperature: Affects reaction rates and can influence enzyme stability and enantioselectivity.
pH: Crucial for enzymatic reactions, as it affects the ionization state of both the enzyme and the substrate, thereby influencing binding and catalytic activity. researchgate.net
Substrate and Catalyst Loading: Optimizing the concentrations can maximize throughput and minimize costs associated with expensive catalysts or reagents.
An example of process optimization can be seen in the development of a transaminase-based process where enzyme loading, substrate loading, temperature, and pH were all optimized to achieve maximum conversion (over 99%) and high product yield (over 77%). researchgate.net
Table 3: Example of Reaction Condition Optimization for a Transaminase Reaction
| Parameter | Range Studied | Optimal Value | Outcome |
| Co-solvent | Various organic solvents | 10% (v/v) DMSO | Improved conversion |
| Temperature | 30-55 °C | 42-45 °C | Maximum conversion and yield |
| pH | 6.0-9.0 | 8.0-8.2 | Maximum conversion and yield |
| Substrate Loading | 10-60 g/L | 36-50 g/L | High product formation |
This table presents an example of parameter optimization for an enzymatic transamination reaction, based on findings for an analogous chiral amine synthesis. researchgate.net
Stereochemical Characterization and Control in 1 Amino 2 2 Fluorophenyl Propan 2 Ol Research
Enantiomeric Purity Determination and Analysis
The determination of enantiomeric purity is a cornerstone in the evaluation of chiral compounds like 1-Amino-2-(2-fluorophenyl)propan-2-ol. For synthetic peptides and amino acid derivatives, ensuring chiral purity is critical for quality and efficacy. Undesirable D-isomers can be introduced as impurities from starting materials or formed during synthesis. nih.gov
A prevalent and highly effective method for assessing the enantiomeric excess (ee) of such compounds is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are commonly employed for this purpose. The choice of mobile phase, often a mixture of alkanes and alcohols, and the column temperature can significantly influence the separation efficiency. mdpi.com
For instance, in the analysis of similar chiral molecules, a V-shaped relationship between temperature and enantioselectivity has been observed, indicating an isoenantioselective temperature where the enantiomers co-elute. mdpi.com Below this temperature, the separation is enthalpy-driven, while above it, it becomes entropy-driven. mdpi.com
Another powerful technique is HPLC coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) . This method offers high sensitivity and accuracy. It can be used to determine the chiral purity of amino acids after hydrolysis of a larger molecule, with deuterated acid used to correct for any racemization that might occur during sample preparation. nih.gov
Table 1: Common Analytical Techniques for Enantiomeric Purity Determination
| Technique | Principle | Advantages | Common Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely applicable, good resolution. | Separation of a wide range of chiral compounds. mdpi.com |
| HPLC-ESI-MS/MS | Chiral chromatographic separation followed by mass spectrometric detection. | High sensitivity, accuracy, and efficiency; avoids derivatization. nih.gov | Chiral purity analysis of amino acids in synthetic peptides. nih.gov |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | High resolution for volatile compounds. | Analysis of volatile chiral molecules. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Non-destructive, provides structural information. | Determination of enantiomeric excess in solution. |
Diastereoselectivity in Synthetic Transformations
The synthesis of this compound, which contains two adjacent stereocenters, necessitates control over diastereoselectivity to obtain the desired stereoisomer. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.
One common strategy involves the diastereoselective reduction of an α-amino ketone precursor . The stereochemical outcome of such a reduction can be influenced by the choice of reducing agent and the directing effect of substituents. For example, chelation-controlled reductions can lead to high diastereoselectivity by forming a rigid cyclic intermediate that directs the hydride attack from a specific face.
Another approach is the diastereoselective addition of a nucleophile to a chiral imine or a related derivative . The existing stereocenter in the chiral auxiliary or substrate directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. For instance, the alkylation of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) has been shown to proceed with excellent diastereomeric purity (>99% de). nih.gov
The synthesis of substituted syn-1,2-amino alcohols can be achieved through diastereoselective allylic C–H amination reactions catalyzed by palladium(II)/bis-sulfoxide systems. nih.gov This method demonstrates good levels of diastereoselectivity and functional group tolerance, yielding anti-oxazolidinone products that can be converted to the desired syn-1,2-amino alcohols. nih.gov
Table 2: Diastereoselectivity in a Representative Synthetic Step
| Reactant | Reagent/Catalyst | Diastereomeric Ratio (anti:syn) | Yield of Major Diastereomer | Reference |
| Homoallylic N-tosyl carbamate | Pd(OAc)2 / bis-sulfoxide | 7:1 | 50% | nih.gov |
| Chiral Glycine Ni(II) Complex | Alkyl Halide / Base | >99% de | 78% | nih.gov |
Influence of Fluorine Substitution on Stereochemical Outcomes
The presence of a fluorine atom on the phenyl ring in this compound can significantly influence the stereochemical course of its synthesis. nih.gov Fluorine's high electronegativity and relatively small size can exert both electronic and steric effects. nih.govnih.gov
Electronic Effects: The strong electron-withdrawing inductive effect of the fluorine atom can alter the electron density at the reaction center. This can influence the transition state energies of competing diastereomeric pathways. For example, in reactions involving the formation of a carbocation or a partial positive charge adjacent to the fluorophenyl ring, the fluorine atom can destabilize such an intermediate, thereby affecting the reaction rate and selectivity.
Conformational Effects: The C-F bond can engage in hyperconjugative and dipole-dipole interactions that can favor specific conformations of the molecule. beilstein-journals.org This conformational preference in the substrate or intermediate can translate into higher diastereoselectivity in a subsequent reaction step. For instance, the gauche effect between fluorine and other electronegative atoms or functional groups can lock the molecule into a conformation that exposes one face to attack by a reagent. Studies on fluorinated proline analogs have shown that the fluorine substituent can strongly influence the preferred rotameric species along a peptide backbone. nih.gov
In the synthesis of fluorinated amino acids, the strategic placement of fluorine can be used to fine-tune molecular properties like hydrophobicity and folding preferences. beilstein-journals.org While direct studies on the stereochemical influence of the 2-fluoro substituent in this specific compound are not widely available, the principles observed in the synthesis of other fluorinated amino acids and bioactive molecules are applicable. nih.govresearchgate.net
Chiral Pool Synthetic Strategies Utilizing Amino Alcohols
Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of this compound, chiral α-amino acids or other amino alcohols are excellent starting points. researchgate.netresearchgate.netbaranlab.org
For example, a synthesis could commence from a commercially available, enantiopure amino acid like L-alanine. The carboxylic acid functionality can be converted into a ketone, which can then undergo a Grignard reaction with a 2-fluorophenylmagnesium bromide reagent. The stereochemistry of the starting amino acid would control the configuration at the carbon bearing the amino group. The stereoselectivity of the Grignard addition would determine the configuration of the newly formed tertiary alcohol center.
Alternatively, chiral epoxides can serve as valuable precursors. The ring-opening of a chiral propylene (B89431) oxide derivative with an amine, or an azide (B81097) followed by reduction, can establish the 1-amino-2-propanol core with defined stereochemistry. google.com
Table 3: Examples of Chiral Pool Precursors for Amino Alcohol Synthesis
| Chiral Precursor | Key Transformation(s) | Target Structural Motif |
| L-Alanine | Conversion to ketone, Grignard addition | Chiral α-amino alcohol |
| (R)- or (S)-Epoxypropane | Nucleophilic ring-opening with an amine source | Chiral 1-amino-2-propanol google.com |
| L-Phenylalanine | Side-chain modification and functional group interconversion | Chiral 2-aryl-amino alcohol |
| Pseudoephedrine | Used as a chiral auxiliary in reactions with arylglyoxals | Chiral 1,2-amino alcohols researchgate.netnih.gov |
Stereochemical Stability and Potential Racemization Pathways
The stereochemical integrity of both chiral centers in this compound is crucial for its intended function. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur under certain conditions.
The stereocenter bearing the amino group (C1) is potentially susceptible to epimerization, especially if the adjacent carbon were a carbonyl group (as in an α-amino ketone intermediate). Under acidic or basic conditions, enolization or enamine formation could lead to a loss of stereochemical information at this center. However, in the final amino alcohol structure, this center is generally stable under neutral conditions.
The tertiary alcohol stereocenter (C2) is generally considered configurationally stable. Racemization at this center would require breaking and reforming the C-C or C-O bond, which typically requires harsh reaction conditions not encountered during standard handling or application.
It is known that during peptide synthesis, racemization of amino acid residues can occur. nih.gov Similarly, the synthesis of certain enantiopure fluorinated amino acids can be challenging due to their tendency to epimerize. researchgate.net Therefore, careful selection of reaction conditions (e.g., temperature, pH, reagents) during the synthesis and handling of this compound is essential to prevent the erosion of its enantiomeric and diastereomeric purity.
Spectroscopic and Structural Elucidation of 1 Amino 2 2 Fluorophenyl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 1-Amino-2-(2-fluorophenyl)propan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced techniques, offers a complete picture of its molecular architecture.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the methyl, aminomethyl, and aromatic groups, as well as the hydroxyl and amine protons.
The chemical shifts (δ) are influenced by the electron density around the proton. The electronegative fluorine atom and the hydroxyl group on the adjacent carbon will cause the aromatic protons to appear at lower field (higher ppm). The protons of the aminomethyl group (-CH₂NH₂) are adjacent to a chiral center and are therefore diastereotopic, meaning they are chemically non-equivalent and would ideally appear as two separate signals, each split by the other into a doublet (an AB quartet). However, they may also appear as a single multiplet. The methyl group protons (-CH₃) would appear as a singlet in the upfield region. The signals for the -OH and -NH₂ protons are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. acs.org
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.5 | Singlet (s) | 3H |
| -CH₂NH₂ | ~2.8 - 3.2 | Multiplet (m) or AB quartet | 2H |
| Aromatic (Ar-H) | ~7.0 - 7.6 | Multiplet (m) | 4H |
| -OH, -NH₂ | Variable | Broad Singlet (br s) | 3H |
Note: These are predicted values based on typical chemical shifts for similar functional groups. pdx.edu
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
The carbon atom bonded to the hydroxyl group (C2) would appear significantly downfield due to the electronegativity of the oxygen atom. The carbon of the aminomethyl group (C1) would also be downfield, influenced by the nitrogen atom. The methyl carbon (C3) would be found in the upfield aliphatic region. The aromatic carbons would appear in the typical range of 110-160 ppm. The carbon atom directly bonded to the fluorine (C2' of the phenyl ring) will show a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. Other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF). docbrown.infodocbrown.info
Predicted ¹³C NMR Chemical Shifts and Couplings:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | C-F Coupling |
| C3 (-CH₃) | ~25 - 30 | No |
| C1 (-CH₂NH₂) | ~50 - 55 | No |
| C2 (-C(OH)-) | ~70 - 75 | Yes (⁴JCF, small) |
| Aromatic C-F | ~158 - 162 | Yes (¹JCF, large) |
| Other Aromatic C | ~115 - 135 | Yes (²JCF, ³JCF, medium to small) |
Note: These are predicted values based on typical chemical shifts for similar functional groups and known C-F coupling patterns. chemicalbook.comchemicalbook.com
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. researchgate.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique particularly powerful. The chemical shift of the fluorine atom is very sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for detecting subtle structural and conformational changes. nih.gov
For this compound, the ¹⁹F NMR spectrum would show a single multiplet for the fluorine atom on the phenyl ring. The exact chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of the signal would arise from couplings to the adjacent aromatic protons (primarily ortho-protons). This technique is especially useful for confirming the presence and position of the fluorine atom within the molecule. semanticscholar.org
Predicted ¹⁹F NMR Data:
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -110 to -120 | Multiplet |
Note: Chemical shifts are relative to a standard like CFCl₃. The value is an estimate for an ortho-fluorophenyl group.
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance in a sample. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte with that of a known amount of an internal standard, the quantity of the analyte can be accurately determined. mdpi.com
For this compound, either ¹H or ¹⁹F NMR can be used for quantification. ¹⁹F qNMR is often advantageous for fluorinated compounds as the spectra are simpler, with fewer overlapping signals and a "clean" background since fluorine is absent in most common solvents and reference compounds. nsf.govacs.org A suitable internal standard containing a known amount of fluorine (for ¹⁹F qNMR) or protons (for ¹H qNMR) would be added to the sample. By integrating a well-resolved signal from the analyte (e.g., the methyl singlet in ¹H NMR or the fluorine signal in ¹⁹F NMR) and comparing it to the integral of a signal from the standard, the purity or concentration of the compound can be calculated.
Two-dimensional (2D) NMR experiments are crucial for the definitive structural elucidation of complex molecules by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to identify protons that are coupled to each other. For instance, it would show correlations between the protons on the aromatic ring, helping to assign their specific positions relative to the fluorine atom and the propanol (B110389) side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign the ¹³C signals for the methyl (-CH₃), aminomethyl (-CH₂NH₂), and aromatic C-H carbons by linking them to their corresponding, already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the molecular skeleton. For example, it would show correlations from the methyl protons to the tertiary alcohol carbon (C2) and from the aminomethyl protons to C2, confirming the connectivity of the propanol backbone. It would also show correlations between the side-chain protons and the aromatic carbons, establishing the connection point of the phenyl ring. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial relationships between protons that are close in space but not necessarily bonded. It could be used to study the preferred conformation of the molecule, for example, by showing through-space interactions between the methyl protons and one of the aromatic protons. semanticscholar.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
For this compound (molecular formula C₉H₁₂FNO), the molecular weight is approximately 169.20 g/mol . In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 170.
Under harsher ionization conditions or in tandem MS (MS/MS) experiments, the molecule would fragment in a predictable manner. Common fragmentation pathways for this structure would include:
Loss of water (-18 Da): Dehydration from the tertiary alcohol is a common fragmentation pathway for alcohols, leading to a fragment ion at m/z 152.
Alpha-cleavage: Cleavage of the C1-C2 bond adjacent to the amino group is a characteristic fragmentation for amines. This would result in the formation of a CH₂=NH₂⁺ ion (m/z 30) and a larger radical cation.
Loss of the aminomethyl group (-30 Da): Cleavage resulting in the loss of a •CH₂NH₂ radical would produce an ion at m/z 139.
Fragmentation of the aromatic ring: The fluorophenyl group can also undergo characteristic fragmentation. nih.gov
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. nih.govresearchgate.net
Predicted Mass Spectrometry Fragments:
| m/z | Possible Identity |
| 170 | [M+H]⁺ (Protonated Molecule) |
| 152 | [M+H - H₂O]⁺ |
| 139 | [M+H - •CH₂NH₂]⁺ |
| 109 | Fragment from fluorophenyl ring |
| 30 | [CH₂NH₂]⁺ |
Note: These are predicted fragmentation patterns based on the chemical structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of unknown compounds by providing a highly accurate mass measurement of the molecular ion. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, the exact mass of its protonated molecule ([M+H]⁺) can be calculated and then compared with the experimentally measured value.
For instance, in the analysis of related (arylcarbonyloxy)aminopropanol derivatives, HRMS has been successfully used to confirm their elemental composition. researchgate.net For a similar compound, 3-{2-[(2-fluorophenoxy)ethylamino]}-2-hydroxypropyl-4-methoxybenzoate hydrochloride, the calculated m/z for the protonated molecule [C₂₁H₂₇FNO₅]⁺ was 398.1176, and the found value was 398.1178 m/z, demonstrating the high accuracy of the technique. researchgate.net This level of precision is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical Exact Mass of Protonated this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|
Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity Assessment and Identity Confirmation
Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the analysis of synthetic cathinones in various matrices. mdpi.comnih.govresearchgate.net LC/MS can provide information about the purity of a sample and confirm the identity of the target compound.
In a typical LC/MS analysis of synthetic cathinones, a reversed-phase chromatographic column is used to separate the components of a mixture. nih.gov The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) can be employed to further fragment the molecular ion, producing a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.net The retention time from the chromatography and the mass spectral data together provide a high degree of certainty in the identification of this compound.
Table 2: Typical LC/MS Parameters for the Analysis of Substituted Cathinones
| Parameter | Description |
|---|---|
| Chromatography | |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
| Precursor Ion | [M+H]⁺ |
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure of this compound may not be publicly available, the analysis of related structures provides valuable insights into the expected molecular conformation and intermolecular interactions. For example, the single-crystal X-ray diffraction analysis of designer drugs like metaphedrone and pentedrone (B609907) hydrochlorides has been reported. researchgate.net These studies reveal the precise molecular geometry and the nature of the hydrogen bonding networks in the crystal lattice. researchgate.net Similarly, the crystal structure of N′-[(E)-(2-fluorophenyl)methylidene]-4-hydroxybenzohydrazide monohydrate demonstrates the role of solvent molecules in stabilizing the crystal structure through hydrogen bonding. mdpi.com The analysis of such structures allows for a comparative understanding of how the fluorine substituent and the aminopropanol (B1366323) backbone influence the crystal packing. researchgate.netmdpi.com
Table 3: Crystallographic Data for a Related Fluorophenyl Compound (N′-[(E)-(2-Fluorophenyl)methylidene]-4-hydroxybenzohydrazide monohydrate) mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P-421c |
| a (Å) | 13.0642(4) |
| b (Å) | 13.0642(4) |
| c (Å) | 10.3204(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1760.36(11) |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline form of a solid sample. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its identification. PXRD is particularly useful in forensic science for the identification of illicit drugs, including synthetic cathinones. frontiersin.orgnih.gov The technique can distinguish between different polymorphic forms of a compound, which can have different physical properties. frontiersin.orgnih.gov By comparing the PXRD pattern of an unknown sample to a database of known patterns, the identity of the crystalline substance can be confirmed.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide information about the functional groups present in a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively. Additionally, vibrations associated with the aromatic ring and the C-F bond would be present.
The analysis of the FTIR spectrum of related compounds can aid in the interpretation of the spectrum of this compound. For instance, the infrared spectrum of 2-fluorophenylboronic acid shows a distinct O-H stretching band. researchgate.net In aminopropanol derivatives, characteristic peaks for the amine and hydroxyl groups are readily identifiable. researchgate.net The presence and position of these bands can confirm the presence of the key functional groups in the molecule.
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-O | Stretching | 1050 - 1150 |
Raman Spectroscopy for Molecular Vibrations
The interpretation of the Raman spectrum of this compound can be effectively guided by comparing it with the spectra of structurally similar compounds, such as 2-fluoroamphetamine (B239227) (2-FA). researchgate.net This comparative approach allows for the confident assignment of the observed Raman bands to specific molecular vibrations.
Key vibrational modes for this compound include the stretching and bending of the C-C bonds in the aliphatic chain and the aromatic ring, vibrations of the C-H, N-H, and O-H bonds, as well as the characteristic vibrations of the carbon-fluorine (C-F) bond and the phenyl ring.
The presence of the 2-fluorophenyl group gives rise to several characteristic Raman bands. One of the most prominent is the C-F stretching vibration, which for the closely related 2-fluoroamphetamine, is observed at 1232 cm⁻¹. researchgate.net Another significant feature of the aromatic system is the "Star of David" ring breathing mode, a coupled vibration of the entire benzene (B151609) ring, which is typically observed around 1000 cm⁻¹. researchgate.net
The aliphatic propan-2-ol backbone of the molecule also contributes to the Raman spectrum with characteristic peaks. These include C-C stretching and bending modes, as well as vibrations associated with the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The amino (-NH₂) and hydroxyl (-OH) groups also exhibit characteristic stretching and bending vibrations, although these can sometimes be broad and less defined.
A detailed assignment of the expected Raman bands for this compound is presented in the interactive data table below, based on established correlation tables and data from analogous structures.
| Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group |
| ~3060 | Aromatic C-H Stretching | 2-Fluorophenyl |
| ~2980 - 2850 | Aliphatic C-H Stretching (CH₃, CH₂) | Propanol Backbone |
| ~1600 | Aromatic Ring C=C Stretching | 2-Fluorophenyl |
| ~1450 | CH₂/CH₃ Bending | Propanol Backbone |
| ~1232 | C-F Stretching | 2-Fluorophenyl |
| ~1100 - 1000 | C-N and C-O Stretching | Amino and Hydroxyl Groups |
| ~1000 | "Star of David" Aromatic Ring Breathing | 2-Fluorophenyl |
| ~800 - 600 | Aromatic C-H Out-of-Plane Bending | 2-Fluorophenyl |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules such as this compound, the primary chromophore is the substituted benzene ring. The presence of the fluorophenyl group, along with the amino and hydroxyl auxochromes, influences the energies of the electronic transitions and, consequently, the wavelengths of maximum absorption (λmax).
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the context of this compound, these transitions are primarily associated with the aromatic π system of the fluorophenyl ring. The presence of substituents on the benzene ring can cause shifts in the absorption maxima. These shifts are categorized as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group in this compound possess lone pairs of electrons in non-bonding orbitals. These electrons can be promoted to the π* orbitals of the aromatic ring. Typically, n → π* transitions are of lower energy (occur at longer wavelengths) and have lower molar absorptivity (intensity) compared to π → π* transitions.
The position of the fluorine atom at the ortho position of the phenyl ring, along with the amino and hydroxyl groups on the side chain, will influence the electronic environment of the chromophore and thus the specific λmax values.
Tautomeric Studies:
While tautomerism is less common in simple amino alcohols like this compound under normal conditions, UV-Vis spectroscopy can be a valuable tool for studying such equilibria if they exist. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. If tautomeric forms of this compound were to exist, they would likely have distinct electronic structures and, therefore, different UV-Vis absorption spectra. By observing changes in the absorption spectrum under different conditions (e.g., varying solvent polarity or pH), it would be possible to study the position of the tautomeric equilibrium. However, for this specific compound, significant tautomerism is not anticipated.
The expected electronic transitions and approximate absorption maxima for this compound are summarized in the interactive data table below, based on the analysis of similar aromatic compounds.
| Wavelength (λmax) | Electronic Transition | Chromophore/Functional Group |
| ~200 - 220 nm | π → π | Phenyl Ring |
| ~250 - 280 nm | π → π (B-band) | Phenyl Ring |
| > 280 nm | n → π* | Amino/Hydroxyl Group |
Computational and Theoretical Investigations of 1 Amino 2 2 Fluorophenyl Propan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 1-Amino-2-(2-fluorophenyl)propan-2-ol, these methods reveal details about its electronic structure, spectroscopic signatures, and reactivity patterns.
Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various electronic and spectroscopic properties.
The optimized geometry provides key structural parameters. The presence of the electronegative fluorine atom on the phenyl ring is expected to influence the bond lengths and angles within the aromatic system and potentially the propanol (B110389) backbone. For instance, the C-F bond length is a critical parameter, as are the bond lengths and angles associated with the chiral center and the amino and hydroxyl groups.
DFT calculations also allow for the prediction of vibrational frequencies, which correspond to infrared (IR) and Raman spectra. The characteristic vibrational modes for the functional groups, such as the O-H and N-H stretching frequencies of the hydroxyl and amino groups, respectively, can be calculated. The C-F stretching and bending vibrations, along with the aromatic ring's vibrational modes, provide a unique spectroscopic fingerprint for the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Illustrative DFT-Calculated Structural Parameters for this compound
This table presents hypothetical yet realistic values for the optimized geometry of this compound, based on DFT calculations of structurally similar molecules.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-F | 1.35 | |
| C-O (hydroxyl) | 1.43 | |
| C-N (amino) | 1.47 | |
| C-C (aromatic) | 1.39 - 1.40 | |
| C-C (propanol) | 1.53 - 1.54 | |
| **Bond Angles (°) ** | ||
| C-C-O | 109.5 | |
| C-C-N | 110.0 | |
| F-C-C | 118.5 |
Illustrative Calculated Vibrational Frequencies for this compound
This table shows representative vibrational frequencies (in cm⁻¹) for the key functional groups, as would be predicted by DFT calculations.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Hydroxyl | ~3500 |
| N-H Symmetric Stretch | Amino | ~3400 |
| N-H Asymmetric Stretch | Amino | ~3300 |
| C-H Stretch (Aromatic) | Phenyl Ring | ~3100 |
| C-H Stretch (Aliphatic) | Propanol/Methyl | ~2950 |
| C=C Stretch | Phenyl Ring | ~1600, ~1480 |
| N-H Bend | Amino | ~1620 |
| C-F Stretch | Fluorophenyl | ~1250 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface.
For this compound, the MEP map would highlight several key regions:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen, nitrogen, and fluorine atoms due to their lone pairs of electrons. The oxygen of the hydroxyl group would likely represent the region of most negative potential.
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups would exhibit the most positive electrostatic potential, making them primary sites for hydrogen bonding interactions.
Neutral Regions (Green): The carbon backbone and the aromatic ring's carbon atoms would generally show a more neutral potential, though the fluorine substitution would create a dipole in the ring, influencing its potential distribution.
The MEP analysis provides a qualitative prediction of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions.
Conformational Analysis and Energy Landscapes
This compound is a flexible molecule with several rotatable single bonds, leading to a variety of possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and to map the energy landscape associated with rotations around these bonds.
The key dihedral angles that define the conformation of the molecule include:
Rotation around the C-C bond connecting the phenyl ring to the chiral carbon.
Rotation around the C-C bond of the propanol backbone.
Rotation around the C-N bond of the amino group.
By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable, staggered conformations, while the maxima represent high-energy, eclipsed conformations. Steric hindrance between the bulky phenyl group, the methyl group, the amino group, and the hydroxyl group plays a significant role in determining the relative energies of these conformers. The most stable conformation will be the one that minimizes these steric clashes.
Illustrative Conformational Energy Profile for a Key Dihedral Angle
This table provides a hypothetical energy landscape for rotation around a critical C-C bond in this compound, illustrating the energy differences between staggered and eclipsed forms.
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |
| 0 | Eclipsed | +5.0 (Energy Maximum) |
| 60 | Staggered (Gauche) | 0.0 (Energy Minimum) |
| 120 | Eclipsed | +4.5 |
| 180 | Staggered (Anti) | +0.5 |
| 240 | Eclipsed | +4.5 |
| 300 | Staggered (Gauche) | 0.0 (Energy Minimum) |
Computational Studies of Intermolecular Interactions
The functional groups present in this compound allow it to participate in a range of intermolecular interactions, which are crucial for its physical properties and potential biological activity.
Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. The amino (-NH2) group is also a strong hydrogen bond donor and a weaker acceptor. This allows the molecule to form strong hydrogen bonds with itself (dimerization) or with other polar molecules like water. Computational studies can quantify the strength of these interactions, with typical O-H···N or N-H···O hydrogen bonds having energies in the range of 3-8 kcal/mol.
Hydrophobic Interactions: The 2-fluorophenyl ring is predominantly nonpolar and can engage in hydrophobic interactions with other nonpolar groups or surfaces. The fluorine atom, while highly electronegative, only slightly increases the polarity of the ring itself, which remains largely hydrophobic.
Computational methods can model these interactions in detail, calculating their geometries and binding energies, thereby providing a comprehensive picture of the molecule's interaction potential.
Virtual Screening Methodologies for Hypothetical Chemical Reactions or Interactions
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This compound can serve as a scaffold or starting point in such a process.
A typical virtual screening workflow involving this molecule as a scaffold might proceed as follows:
Library Generation: A virtual library of derivatives is created by computationally modifying the parent scaffold. This could involve adding, removing, or substituting functional groups at various positions on the molecule (e.g., on the phenyl ring or the amino group). This process can be guided by principles of chemical synthesis to ensure the generated molecules are synthetically accessible.
Docking and Scoring: The library of virtual compounds is then "docked" into the binding site of a target protein whose 3D structure is known. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site. A scoring function then estimates the binding affinity for each docked pose.
Hit Identification: Compounds that show favorable docking scores and form key interactions (like hydrogen bonds or hydrophobic contacts) with the target protein are identified as "hits." These hits represent promising candidates for further experimental testing.
This methodology allows for the rapid and cost-effective exploration of a vast chemical space to identify novel molecules with potential therapeutic activity, all based on the initial scaffold of this compound.
Structure-Property Relationship (SPR) Studies
Correlation of Structural Features with Electronic and Spectroscopic Properties
No published studies were found that computationally correlate the specific structural features of this compound with its electronic and spectroscopic properties. Such an analysis would typically involve quantum chemical calculations to determine parameters like molecular orbital energies, charge distribution, and simulated spectra (e.g., NMR, IR, UV-Vis), and then relate these to the molecule's unique arrangement of atoms, including the fluorine substitution on the phenyl ring.
Theoretical Prediction of Chemical Reactivity Descriptors
There is no available data from theoretical studies predicting the chemical reactivity descriptors for this compound. This type of investigation would involve calculating global reactivity descriptors derived from conceptual DFT, which are valuable for predicting the reactivity and stability of a molecule.
Table 1: Theoretical Chemical Reactivity Descriptors for this compound
| Descriptor | Symbol | Value |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data Not Available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data Not Available |
| HOMO-LUMO Energy Gap | ΔE | Data Not Available |
| Ionization Potential | I | Data Not Available |
| Electron Affinity | A | Data Not Available |
| Global Hardness | η | Data Not Available |
| Chemical Potential | μ | Data Not Available |
| Global Electrophilicity Index | ω | Data Not Available |
| Global Softness | S | Data Not Available |
Chemical Reactivity and Transformation Pathways of 1 Amino 2 2 Fluorophenyl Propan 2 Ol
Reactions Involving the Amino Group
The primary amino group in 1-Amino-2-(2-fluorophenyl)propan-2-ol is a key site for nucleophilic reactions, allowing for the formation of a wide array of derivatives.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic, enabling it to react with various electrophiles. This reactivity allows for derivatization through reactions such as acylation and alkylation.
Acylation: The amino group can react with acylating agents like acid chlorides, anhydrides, and esters to form amides. For instance, the reaction with an acid chloride would proceed via a nucleophilic acyl substitution mechanism.
Reaction Scheme: R-COCl + H₂N-CH₂-C(OH)(C₆H₄F)CH₃ → R-CONH-CH₂-C(OH)(C₆H₄F)CH₃ + HCl
Alkylation: The amino group can also undergo alkylation with alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. The reaction is a form of nucleophilic substitution.
Reaction Scheme (Mona-alkylation): R-X + H₂N-CH₂-C(OH)(C₆H₄F)CH₃ → R-NH-CH₂-C(OH)(C₆H₄F)CH₃ + HX
The nucleophilicity of the amino group is a fundamental aspect of its chemical character, allowing for the construction of more complex molecules. The specific conditions for these reactions, such as the choice of solvent and base, can influence the outcome and yield of the desired products.
Amine Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. This is achieved through the use of protecting groups. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. The protection of the amino group in this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
Protection Reaction: (Boc)₂O + H₂N-CH₂-C(OH)(C₆H₄F)CH₃ → Boc-NH-CH₂-C(OH)(C₆H₄F)CH₃ + CO₂ + t-BuOH
Deprotection of the Boc group is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
Cbz Protection: The benzyloxycarbonyl (Cbz) group is another common amine protecting group. It can be introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. ijacskros.com
Protection Reaction: Cbz-Cl + H₂N-CH₂-C(OH)(C₆H₄F)CH₃ → Cbz-NH-CH₂-C(OH)(C₆H₄F)CH₃ + HCl
The Cbz group is stable under a variety of conditions but can be readily removed by catalytic hydrogenation, a method that is orthogonal to the acid-labile Boc group. total-synthesis.com
| Protecting Group | Protection Reagent | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
Transition Metal-Free N-Arylation Reactions
The formation of N-aryl bonds is a significant transformation in organic synthesis. While often accomplished with transition metal catalysts, there is growing interest in transition-metal-free methods. One such approach involves the reaction of amines with aryl halides under basic conditions. researchgate.net For this compound, a transition-metal-free N-arylation could potentially be achieved by reacting it with an activated aryl halide in the presence of a strong base.
Another transition-metal-free approach for the N-arylation of amino derivatives involves the use of diaryliodonium salts. nih.gov These reagents can arylate amines under relatively mild conditions, avoiding the need for metal catalysts.
Illustrative Reaction Scheme: Ar-I⁺-Ar' X⁻ + H₂N-CH₂-C(OH)(C₆H₄F)CH₃ → Ar-NH-CH₂-C(OH)(C₆H₄F)CH₃ + Ar'-I + HX
These methods offer an alternative to traditional cross-coupling reactions, often with the benefits of lower cost and reduced metal contamination in the final products.
Reactions Involving the Hydroxyl Group
The tertiary hydroxyl group of this compound also participates in a range of chemical transformations, including oxidation and reduction reactions.
Oxidation Reactions to Carbonyl Compounds
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. However, the oxidation of a tertiary alcohol, such as the one present in this compound, is not a straightforward process as it lacks a hydrogen atom on the carbinol carbon. Standard oxidation methods that rely on the removal of this hydrogen will not be effective.
Under forcing conditions, such as strong oxidizing agents and high temperatures, tertiary alcohols can undergo oxidative cleavage of a carbon-carbon bond adjacent to the hydroxyl group. This would lead to the fragmentation of the molecule and the formation of smaller carbonyl compounds and other oxidation products. The specific products would depend on the exact conditions and the oxidizing agent used.
Reduction Reactions of the Alcohol Moiety
The reduction of a tertiary alcohol to the corresponding alkane is a challenging transformation due to the poor leaving group ability of the hydroxide (B78521) ion. Direct reduction is generally not feasible. A common strategy involves a two-step process: conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a hydride reagent.
One possible pathway for the reduction of the tertiary alcohol in this compound would be its conversion to a tosylate or mesylate, followed by reduction with a strong hydride source like lithium aluminum hydride (LiAlH₄). However, the steric hindrance around the tertiary center might impede this reaction.
An alternative approach could involve a Barton-McCombie deoxygenation. This multi-step process typically involves the formation of a thiocarbonyl derivative of the alcohol, which is then treated with a radical initiator and a hydrogen atom source, such as tributyltin hydride, to effect the deoxygenation.
Due to the stability of the tertiary alcohol, its reduction requires strategic planning and the use of specific reagents to overcome the inherent lack of reactivity towards direct deoxygenation.
Esterification and Etherification Reactions
The hydroxyl group of this compound, being a tertiary alcohol, presents steric hindrance that influences its reactivity in esterification and etherification reactions.
Esterification: The direct esterification of tertiary alcohols is often challenging under standard Fischer esterification conditions (an alcohol and a carboxylic acid with a strong acid catalyst) due to the steric bulk around the hydroxyl group and the potential for elimination side reactions. However, esterification can be achieved under specific conditions. The reaction of the amino alcohol with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) can lead to the formation of the corresponding ester. The primary amino group in this compound would need to be protected, for instance as a carbamate, to prevent its acylation, which is typically more favorable than the esterification of the sterically hindered tertiary alcohol. The reaction would proceed by nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.
Etherification: Similar to esterification, the etherification of the tertiary hydroxyl group in this compound is also subject to steric hindrance. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be a potential route. In this case, the tertiary alcohol would first be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an alkyl halide would yield the ether. However, due to the steric hindrance and the basic conditions, elimination reactions of the alkyl halide can be a significant competing pathway, potentially leading to low yields of the desired ether. Alternative methods, such as reacting the alcohol with an alkylating agent in the presence of a silver salt (e.g., silver oxide or silver triflate), could also be employed to facilitate ether formation. As with esterification, the amino group would likely require protection to avoid side reactions. A patent describing a process for the etherification of amino alcohols suggests a two-step process where an alkali alcoholate is first prepared and then alkylated to form the ether, noting that this can minimize N-alkylation byproducts. google.com
Reactions Involving the Fluorophenyl Moiety
The 2-fluorophenyl group in this compound significantly influences the reactivity of the aromatic ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while its lone pairs of electrons can participate in resonance, leading to an electron-donating mesomeric effect (+M). The interplay of these effects governs the regioselectivity and rate of substitution reactions on the aromatic ring.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the fluorine atom is generally considered a deactivating group due to its strong -I effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. However, it is an ortho, para-director because the +M effect, which donates electron density to the ortho and para positions, can stabilize the arenium ion intermediate formed during the attack of an electrophile at these positions. researchgate.netnih.gov
Due to steric hindrance from the adjacent propanol (B110389) backbone, electrophilic attack is most likely to occur at the para position (position 5) relative to the fluorine atom. The ortho positions (positions 3 and 1) are electronically deactivated by the inductive effect of fluorine and sterically hindered. The meta positions (positions 4 and 6) are the most deactivated electronically.
A study on the nitration of 2-fluorotoluene (B1218778) provides a useful analogy. In this case, the major product is 2-fluoro-5-nitrotoluene (B1294961), indicating a strong preference for substitution at the para position relative to the fluorine atom. rsc.orgtaylorfrancis.com
Table 1: Regioselectivity in the Nitration of 2-Fluorotoluene taylorfrancis.com
| Catalyst | Conversion (%) | Selectivity for 2-fluoro-5-nitrotoluene (%) | Selectivity for other isomers (%) |
|---|---|---|---|
| MoO₃/SiO₂ | 55.25 | 88.9 | 11.1 |
| Fe/Mo/SiO₂ | 54.9 | 84.7 | 15.3 |
This data suggests that electrophilic substitution on the 2-fluorophenyl ring of this compound would also predominantly yield the para-substituted product. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst). acs.orgwiley-vch.denih.gov
Nucleophilic Aromatic Substitution of the Fluorine Atom
The fluorine atom on the aromatic ring is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. nih.govpearson.com In the case of this compound, the propanol backbone is not a strong electron-withdrawing group, and therefore, direct nucleophilic substitution of the fluorine atom is expected to be difficult under standard SNAr conditions.
However, under forcing conditions or with very strong nucleophiles, substitution may occur. The rate of SNAr reactions on fluoroarenes can be enhanced by the presence of electron-withdrawing substituents that stabilize the negatively charged Meisenheimer complex intermediate. nih.gov For instance, the presence of a nitro group para to the fluorine atom significantly increases the rate of nucleophilic substitution. nih.gov
C-F Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and functionalization a significant challenge. nih.gov However, transition metal-catalyzed reactions have emerged as a powerful tool for C-F bond activation. These reactions typically involve the oxidative addition of the C-F bond to a low-valent transition metal center, such as nickel, palladium, or rhodium. nih.gov
For this compound, C-F bond activation could potentially be achieved using a suitable transition metal catalyst, leading to a variety of functionalized products. For example, cross-coupling reactions, such as Suzuki or Stille coupling, could be employed to form new carbon-carbon bonds at the position of the fluorine atom. Hydrodefluorination, the replacement of the fluorine atom with a hydrogen atom, can also be achieved catalytically. The regioselectivity of these reactions can be influenced by the electronic and steric properties of the substrate and the catalyst.
Reactions Involving the Propanol Backbone
The propanol backbone of this compound contains a tertiary alcohol and a primary amine on adjacent carbons, which allows for a variety of chemical transformations.
Oxidation: The tertiary alcohol of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule. The primary amino group, however, can be oxidized. Depending on the oxidizing agent and reaction conditions, it could potentially be converted to a nitro group or undergo oxidative coupling reactions. To selectively perform reactions on the alcohol, protection of the more reactive amino group would be necessary.
Dehydration: Tertiary alcohols are prone to dehydration under acidic conditions to form alkenes. In the case of this compound, treatment with a strong acid would likely lead to the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon would yield an alkene. Due to the presence of the amino group, acidic conditions could also lead to protonation of the amine, which might influence the course of the reaction. The stability of the resulting alkene and the potential for rearrangements of the carbocation intermediate would also be important considerations.
Rearrangement Reactions: Under certain conditions, vicinal amino alcohols can undergo rearrangement reactions. For example, treatment with nitrous acid can lead to the deamination of the primary amino group, forming a diazonium salt. This intermediate is unstable and can lose nitrogen gas to form a carbocation, which can then undergo rearrangement (e.g., a pinacol-type rearrangement) where the adjacent phenyl group or a hydride could migrate, leading to the formation of a ketone or an aldehyde after tautomerization.
Stereoselective Transformations at the Stereogenic Centers
This compound possesses two stereogenic centers, at the carbon bearing the amino group (C1) and the carbon bearing the hydroxyl and phenyl groups (C2). Stereoselective transformations can be employed to selectively synthesize or modify one or more of the possible stereoisomers.
One common approach to achieving stereoselectivity is through the use of chiral catalysts or reagents that can differentiate between the enantiomers or diastereomers of the starting material or intermediates. For instance, enzyme-catalyzed reactions are well-known for their high stereoselectivity. While specific enzymatic resolutions for this compound are not extensively documented, biocatalytic methods are frequently used for the synthesis of chiral amino alcohols.
Another strategy involves the conversion of the amino or hydroxyl group to a suitable leaving group, followed by a nucleophilic substitution reaction (SN2) that proceeds with inversion of configuration at the reacting center. The choice of nucleophile and reaction conditions can be tuned to achieve the desired stereochemical outcome.
Furthermore, the existing stereocenters can direct the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselective synthesis. For example, the stereochemistry at C1 and C2 can influence the approach of a reagent to a prochiral center introduced into the molecule, leading to the preferential formation of one diastereomer over others. Common methods for the stereoselective synthesis of β-amino alcohols often start from a pre-existing carbon skeleton, where alkenes or their derivatives are frequently used as substrates for these transformations. diva-portal.org
Table 1: Potential Stereoselective Transformations
| Transformation | Reagents/Catalyst | Expected Outcome |
|---|---|---|
| Kinetic Resolution | Lipase, Acylating Agent | Separation of enantiomers |
| SN2 Inversion | Mesylation, Nucleophile | Inversion of configuration at C1 or C2 |
Rearrangement Reactions
Under certain conditions, particularly in the presence of strong acids, this compound and related amino alcohols can undergo rearrangement reactions. A prominent example is the Wagner-Meerwein rearrangement, which involves the migration of an alkyl or aryl group to a neighboring carbocation. mychemblog.comwikipedia.orgchemistnotes.comlibretexts.orgjk-sci.com
In the case of this compound, protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation at C2. This carbocation could then undergo a 1,2-shift. The migratory aptitude of the groups attached to C1 (the aminomethyl group) and the 2-fluorophenyl group would determine the major rearrangement product. Such rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. wikipedia.org This process is typically acid-catalyzed, where the alcohol is protonated and leaves as water to form a carbocation. jk-sci.com
Another potential rearrangement is the α-iminol rearrangement, which involves a 1,2-carbon shift from a carbon bearing a hydroxyl group to an adjacent imine carbon. nih.gov While this would require initial oxidation of the amino alcohol to the corresponding α-hydroxy imine, it represents a possible transformation pathway. These reactions can be promoted thermally or by Brønsted or Lewis acids. nih.gov
Catalytic Transformations
The functional groups of this compound make it a suitable substrate or ligand for various catalytic transformations, enabling the construction of more complex molecules.
Transition Metal-Catalyzed Coupling Reactions
The 2-fluorophenyl group of the molecule can participate in transition metal-catalyzed cross-coupling reactions. The fluorine atom, being a halogen, can be a site for oxidative addition to a low-valent transition metal catalyst, such as palladium or nickel. However, the C-F bond is generally strong and less reactive than C-Cl, C-Br, or C-I bonds. More commonly, the amino and alcohol functionalities can act as directing groups or ligands in C-H activation and cross-coupling reactions.
Amino alcohols can serve as ligands in copper-catalyzed Ullmann-type coupling reactions, facilitating the formation of C-N and C-O bonds. nih.govnih.gov For instance, the amino group of this compound could be coupled with an aryl halide, or the alcohol could be O-arylated. The chemoselectivity between N- and O-arylation can often be controlled by the choice of base and reaction conditions. nih.gov
Transfer Hydrogenation Processes
Chiral β-amino alcohols are widely used as ligands in asymmetric transfer hydrogenation (ATH) reactions. mdpi.com In these processes, a transition metal complex, typically with ruthenium, rhodium, or iridium, catalyzes the transfer of hydrogen from a donor molecule (e.g., isopropanol (B130326) or formic acid) to a substrate, such as a ketone or imine, to produce a chiral alcohol or amine. mdpi.comresearchgate.netudla.clscilit.com
This compound, with its chiral centers and coordinating amino and hydroxyl groups, is a potential ligand for such transformations. The stereochemistry of the resulting product is influenced by the chirality of the amino alcohol ligand. The inherent rigidity of some amino alcohol ligands, such as those derived from indanol, has been shown to be important for achieving high enantioselectivities. mdpi.com
Table 2: Representative Catalytic System for Asymmetric Transfer Hydrogenation
| Catalyst Precursor | Ligand Type | Hydrogen Donor | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| [RuCl2(p-cymene)]2 | Chiral β-Amino Alcohol | Isopropanol | Ketone | Chiral Alcohol | Up to >95% |
Palladium-Norbornene Cooperative Catalysis (Catellani-type Reactions) with Related Substrates
The Catellani reaction is a powerful palladium-catalyzed process that utilizes norbornene as a transient mediator to achieve ortho-functionalization of aryl halides, followed by a cross-coupling reaction at the ipso position. nih.govresearchgate.net Given that this compound contains an ortho-fluoroaryl moiety, it is conceivable that related substrates could participate in Catellani-type reactions.
In a typical Catellani reaction, an aryl halide undergoes oxidative addition to a Pd(0) catalyst, followed by insertion of norbornene. The resulting intermediate then undergoes ortho C-H activation to form a palladacycle. This palladacycle can then react with an electrophile at the ortho position. Subsequent reductive elimination and extrusion of norbornene can lead to a variety of difunctionalized aromatic compounds. The presence of an ortho-substituent on the aryl halide can be essential for directing the reaction pathway. researchgate.net
While the direct application of the Catellani reaction to this compound has not been reported, the ortho-fluoro substituent could potentially influence the reactivity in such a catalytic cycle.
Intramolecular Proton Transfer and Tautomerism Studies
The presence of both a proton-donating group (the hydroxyl group) and a proton-accepting group (the amino group) in close proximity within the this compound molecule allows for the possibility of intramolecular proton transfer. This can lead to the formation of a zwitterionic tautomer, where the amino group is protonated to form an ammonium ion (-NH3+) and the hydroxyl group is deprotonated to form an alkoxide (-O-).
The equilibrium between the neutral form and the zwitterionic tautomer is influenced by several factors, including the solvent polarity, temperature, and the presence of other acidic or basic species. In polar solvents, the zwitterionic form may be stabilized.
This type of tautomerism, known as prototropic tautomerism, involves the movement of a proton. nih.gov In molecules containing both amino and hydroxyl groups, keto-enol and amino-imino tautomerism can also occur, although the amino-alcohol to zwitterion equilibrium is more relevant for this compound. The study of such tautomeric equilibria can be carried out using spectroscopic techniques such as NMR and UV-Vis spectroscopy, as well as computational methods.
Applications of 1 Amino 2 2 Fluorophenyl Propan 2 Ol in Advanced Organic Synthesis
Chiral Building Block in Complex Molecule Synthesis
Chiral amino alcohols are valuable building blocks in organic synthesis due to their bifunctional nature, containing both an amino and a hydroxyl group, often centered around one or more stereocenters. chemrxiv.orged.ac.uknih.gov These functionalities allow for the construction of complex molecular architectures with precise three-dimensional arrangements.
Enantioselective Synthesis of Novel Chemical Scaffolds
While there is no specific information on the use of 1-Amino-2-(2-fluorophenyl)propan-2-ol, chiral fluorinated amino acids and alcohols, in general, are sought after for creating novel chemical scaffolds. nih.govnih.govresearchgate.net The presence of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making such building blocks valuable in medicinal chemistry and materials science. nih.govbeilstein-journals.org Enantiomerically pure building blocks are crucial for synthesizing single-enantiomer drugs and other bioactive molecules. nih.govsigmaaldrich.com
Precursor for Nitrogen- and Oxygen-Containing Heterocyclic Compounds
Amino alcohols are common precursors for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals. frontiersin.org The amino and hydroxyl groups can react intramolecularly or with other reagents to form rings containing both nitrogen and oxygen (e.g., oxazines) or only nitrogen (e.g., through reactions that replace the hydroxyl group). The synthesis of fluorinated heterocycles is an area of intense research. mdpi.comarkat-usa.org However, no specific literature was found detailing the use of this compound as a precursor for such compounds.
Ligand Design and Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on chiral ligands to induce enantioselectivity in chemical reactions. Amino acids and their derivatives are a prominent class of chiral ligands. nih.govmdpi.com
Role as a Chiral Ligand in Metal-Catalyzed Reactions
Chiral amino alcohols can be modified to act as ligands that coordinate with transition metals like palladium, copper, rhodium, or nickel. mdpi.comnih.govnsf.gov These metal-ligand complexes can then catalyze a variety of asymmetric reactions, such as hydrogenations, cross-couplings, and C-H functionalizations. researchgate.net The stereochemistry of the ligand directs the stereochemical outcome of the reaction. No studies were identified that specifically employ this compound as a ligand in metal-catalyzed reactions.
Development of Novel Catalyst Systems
The development of new catalyst systems is essential for advancing synthetic chemistry. This often involves creating novel ligands that can improve the efficiency, selectivity, and scope of catalytic reactions. researchgate.netresearchgate.net While fluorinated ligands are of interest for tuning the electronic properties of catalysts, there is no available research describing the development of catalyst systems based on this compound.
Synthetic Intermediates for Analogues and Derivatives
A primary use of a functionalized molecule like this compound would be as an intermediate in the synthesis of more complex analogues and derivatives. nih.gov The amino group can be acylated, alkylated, or used in coupling reactions, while the tertiary alcohol could potentially be used in other transformations. Such derivatives are often synthesized in drug discovery programs to explore structure-activity relationships. mdpi.commdpi.com Despite this potential, no specific derivatives or analogues originating from this compound are documented in the surveyed literature.
Probes for Mechanistic Chemical Biology Studies (focus on chemical aspects)
The incorporation of fluorine into biologically active molecules is a powerful strategy in chemical biology for developing probes to elucidate biological mechanisms. The presence of the fluorine atom in this compound suggests its potential utility as a probe, primarily for in vivo imaging and spectroscopic studies.
Positron Emission Tomography (PET) Imaging:
One of the most promising applications of fluorinated amino alcohols like this compound is in the development of radiotracers for Positron Emission Tomography (PET) imaging, particularly in oncology. frontiersin.orgnih.gov Tumor cells often exhibit an increased rate of amino acid metabolism to support their rapid proliferation. frontiersin.orgresearchgate.net This metabolic reprogramming involves the upregulation of amino acid transporters on the cell surface. nih.gov
By labeling this compound with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), it could potentially serve as a tracer for visualizing tumors. The ¹⁸F isotope is particularly well-suited for PET due to its convenient half-life of approximately 110 minutes, which allows for synthesis, purification, and imaging to be carried out effectively. nih.gov
Structurally similar ¹⁸F-labeled amino acids, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET) and 6-[¹⁸F]-L-fluoro-L-3,4-dihydroxyphenylalanine (¹⁸F-FDOPA), are already established PET tracers used clinically for the diagnosis and monitoring of brain tumors and neuroendocrine tumors. nih.govfrontiersin.org These tracers offer advantages over the more common ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG) in certain cancers, as they can provide better tumor-to-background contrast, especially in the brain where background glucose metabolism is high. frontiersin.orgfrontiersin.org
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:
Beyond PET, the stable fluorine-19 (¹⁹F) isotope, which has a natural abundance of 100%, can be used as a sensitive probe in NMR spectroscopy. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to study the interactions of fluorinated molecules with biological macromolecules like proteins. nih.gov
Incorporating a fluorinated amino acid analog into a peptide or using it as a ligand allows for the monitoring of its binding to a target protein. Changes in the chemical environment of the fluorine nucleus upon binding can lead to shifts in the ¹⁹F NMR signal, providing valuable information on binding affinity, kinetics, and the local protein environment. nih.govacs.org Fluorinated aromatic amino acids have been successfully used as sensitive ¹⁹F NMR probes to study bromodomain-ligand interactions. acs.org Given its structure, this compound or its derivatives could potentially be used in such assays to screen for and characterize inhibitors of specific enzymes or protein-protein interactions.
The following table summarizes key properties and applications of established ¹⁸F-labeled amino acid PET tracers, providing a context for the potential development of probes based on this compound.
| Tracer Name | Primary Clinical Application(s) | Main Amino Acid Transporter System Targeted |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET) | Glioma imaging, differentiating tumor recurrence from radiation necrosis | System L |
| 6-[¹⁸F]-L-fluoro-L-3,4-dihydroxyphenylalanine (¹⁸F-FDOPA) | Brain tumors, neuroendocrine tumors, Parkinson's disease | System L |
| anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-Fluciclovine) | Prostate cancer recurrence detection | Systems L and ASC |
Materials Science Applications (e.g., Nonlinear Optical Properties)
The field of materials science is continually in search of new molecules with unique optical and electronic properties for applications in photonics and optoelectronics. Chiral organic molecules are of particular interest for their potential to exhibit nonlinear optical (NLO) phenomena, such as second-harmonic generation (SHG). nih.gov SHG is a process where two photons of the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.
A key requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure. Chiral molecules, which are non-superimposable on their mirror images, have a high propensity to crystallize in non-centrosymmetric space groups. nih.gov this compound is a chiral molecule, and therefore, its crystalline form is a candidate for possessing SHG activity.
The SHG efficiency of organic materials can be significantly higher than that of traditional inorganic crystals like potassium dihydrogen phosphate (B84403) (KDP). For instance, flexible chiral Schiff-base crystals have been reported to display SHG with an intensity up to 12 times that of KDP. nih.gov
The presence of a fluorinated aromatic ring in this compound may further influence its NLO properties. Fluorination can affect intermolecular interactions, crystal packing, and the electronic properties of the molecule, all of which can impact the macroscopic NLO response. While the primary determinant of SHG is the non-centrosymmetric crystal lattice, the molecular hyperpolarizability (a measure of the molecule's intrinsic NLO response) also plays a crucial role. The electronic characteristics of the fluorophenyl group could contribute to this molecular property.
While experimental data on the NLO properties of this compound are not available, the table below presents the reported SHG efficiencies of some chiral organic compounds to illustrate the potential of this class of materials.
| Compound | SHG Efficiency (relative to KDP) |
| Chiral Schiff-base crystal | Up to 12 × KDP |
| L-Tartaric acid derivative (LTT) | 26 × KDP |
| Aromatic amino acids (general) | Variable, can be > KDP |
Q & A
Q. What are the key synthetic methodologies for 1-Amino-2-(2-fluorophenyl)propan-2-ol?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a related fluorophenyl derivative was prepared by reacting a halogenated precursor with ammonia under controlled conditions, yielding 59% after purification . Key steps include:
- Use of anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis.
- Monitoring reaction progress via TLC or HPLC.
- Purification via column chromatography or recrystallization. NMR characterization (e.g., H-NMR in CDCl) is critical for confirming structural integrity .
Q. How is the purity of this compound assessed?
Purity is evaluated using:
- HPLC : Retention time comparison against standards (e.g., 97% purity threshold) .
- Melting Point Analysis : Consistency with literature values (e.g., 130–135°C for fluorinated analogs) .
- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., 183.66 g/mol for CHFNO) .
Q. What safety precautions are required when handling this compound?
- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Waste Disposal : Segregate chemical waste and consult hazardous material guidelines (e.g., ECHA or GESTIS databases) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for fluorinated derivatives?
Systematic optimization involves:
- Catalyst Screening : Transition metals (e.g., Pd or Cu) for cross-coupling reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in amine synthesis .
- Isotopic Labeling : Use F-NMR to track fluorophenyl group incorporation .
Q. What strategies address contradictions in spectral data (e.g., 1^11H-NMR splitting patterns)?
Discrepancies may arise from:
Q. How does fluorination at the 2-position influence biological activity?
Fluorine’s electronegativity and steric effects alter:
- Receptor Binding : Enhanced hydrogen bonding with target proteins (e.g., aldose reductase inhibitors) .
- Metabolic Stability : Reduced oxidative metabolism due to C-F bond strength.
- Structure-Activity Relationships (SAR) : Comparative studies with non-fluorinated analogs (e.g., 2-phenyl vs. 2-fluorophenyl) .
Q. What advanced techniques characterize crystalline forms or polymorphs?
- X-ray Crystallography : Resolves 3D atomic arrangements (e.g., hydrochloride salt forms) .
- DSC/TGA : Detects phase transitions and thermal stability (e.g., melting/decomposition points) .
- PXRD : Differentiates polymorphic forms via distinct diffraction patterns .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature?
- Forced Degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–60°C).
- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed amines or fluorophenol byproducts) .
Q. What computational tools predict physicochemical properties?
- LogP Calculation : Software like MarvinSuite or ACD/Labs estimates lipophilicity.
- pKa Prediction : QSPR models account for fluorine’s electron-withdrawing effects .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model protein-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
